

Application Note: NMR Spectroscopic Characterization of 7-Bromobenzofuran-2-carboxylic acid

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Compound of Interest

Compound Name: 7-Bromobenzofuran-2-carboxylic acid

Cat. No.: B1341860

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and predicted data for the structural elucidation of **7-Bromobenzofuran-2-carboxylic acid** using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

7-Bromobenzofuran-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid structure and functional groups make it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. Accurate structural characterization is paramount for its application, and high-resolution NMR spectroscopy is the most powerful tool for this purpose. This note outlines the standardized procedure for acquiring and interpreting ^1H and ^{13}C NMR spectra of this compound and presents the predicted spectral data.

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts, multiplicities, and coupling constants for **7-Bromobenzofuran-2-carboxylic acid**. These predictions are based on the known spectral data of benzofuran-2-carboxylic acid and established substituent

effects of a bromine atom on a benzene ring. The data is predicted for a sample dissolved in DMSO-d₆.

Table 1: Predicted ¹H NMR Data for **7-Bromobenzofuran-2-carboxylic acid** in DMSO-d₆

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.65	s	-
H-4	7.85	d	7.8
H-5	7.30	t	7.8
H-6	7.70	d	7.8
COOH	13.50	br s	-

Table 2: Predicted ¹³C NMR Data for **7-Bromobenzofuran-2-carboxylic acid** in DMSO-d₆

Carbon	Predicted Chemical Shift (δ, ppm)
C-2	145.5
C-3	114.0
C-3a	128.0
C-4	125.0
C-5	124.5
C-6	129.5
C-7	118.0
C-7a	154.0
C=O	162.0

Note: The predicted chemical shifts are estimates and may vary slightly from experimental values.

Experimental Protocols

This section details the methodology for the preparation of a sample of **7-Bromobenzofuran-2-carboxylic acid** for NMR analysis and the parameters for data acquisition.

1. Sample Preparation

- Materials:
 - **7-Bromobenzofuran-2-carboxylic acid** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR)
 - Deuterated dimethyl sulfoxide (DMSO- d_6 , 99.8% D)
 - High-quality 5 mm NMR tube
 - Pasteur pipette
 - Small vial
 - Cotton wool or filter
- Procedure:
 - Weigh the desired amount of **7-Bromobenzofuran-2-carboxylic acid** and place it in a clean, dry vial.
 - Add approximately 0.6-0.7 mL of DMSO- d_6 to the vial.
 - Gently agitate the vial to dissolve the compound completely. Sonication may be used if necessary.
 - Place a small plug of cotton wool into a Pasteur pipette to act as a filter.
 - Filter the solution through the pipette into the NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
 - Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any contaminants.

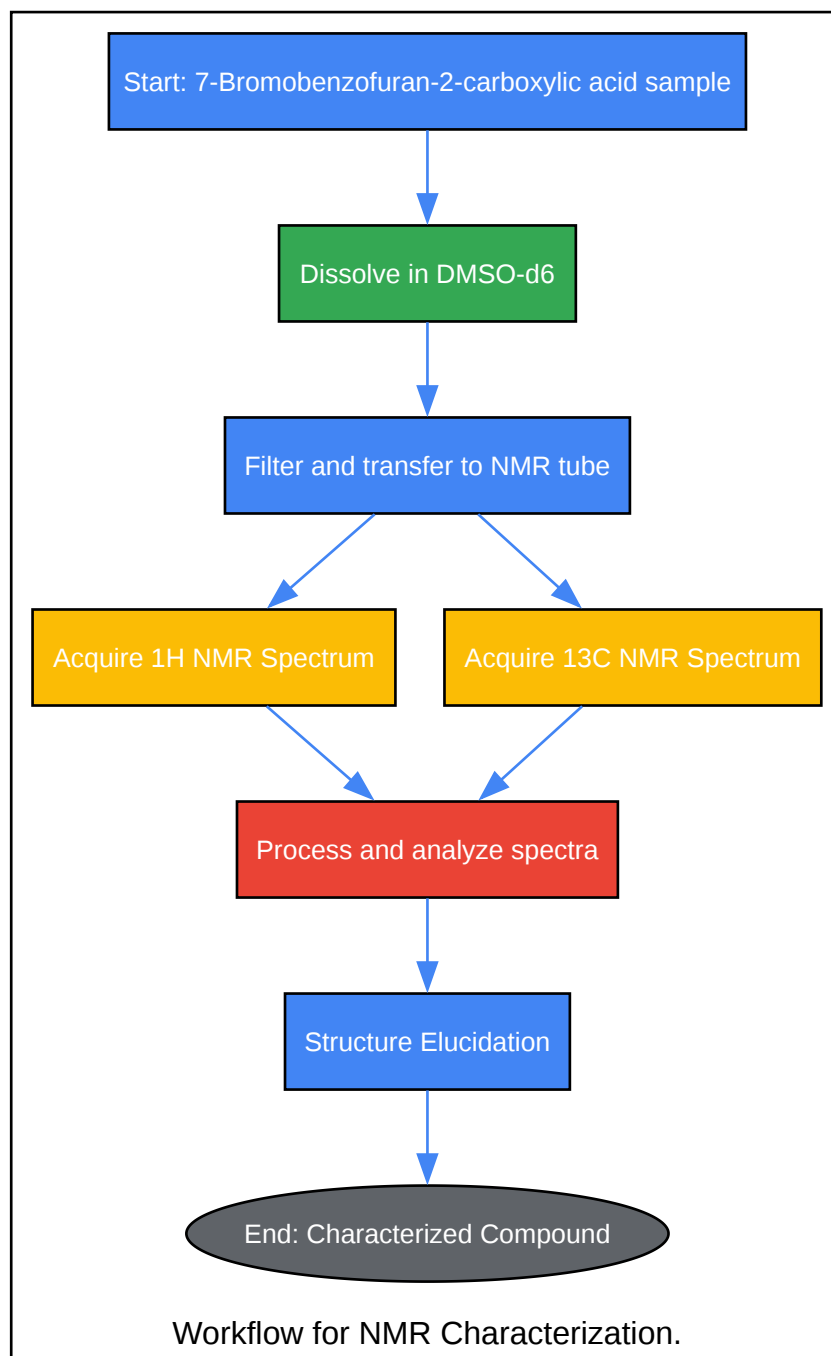
2. NMR Data Acquisition

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Software: Standard spectrometer control software.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30)
 - Solvent: DMSO- d_6
 - Temperature: 298 K
 - Spectral Width: 0-16 ppm
 - Number of Scans: 16-64
 - Relaxation Delay: 1.0 s
 - Acquisition Time: ~4 s
 - Referencing: The residual DMSO peak at 2.50 ppm.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
 - Solvent: DMSO- d_6
 - Temperature: 298 K
 - Spectral Width: 0-200 ppm
 - Number of Scans: 1024 or more, depending on sample concentration
 - Relaxation Delay: 2.0 s
 - Acquisition Time: ~1-2 s

- Referencing: The DMSO-d₆ solvent peak at 39.52 ppm.

Visualization

The following diagrams illustrate the molecular structure with atom numbering and the experimental workflow for NMR characterization.



Workflow for NMR Characterization.

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